An In-depth Technical Guide to 1-Bromo-2-methylcyclopentane: Physical and Chemical Properties for Researchers
An In-depth Technical Guide to 1-Bromo-2-methylcyclopentane: Physical and Chemical Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-bromo-2-methylcyclopentane (B2610695), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed data, experimental protocols, and mechanistic insights to facilitate its application in the laboratory.
Core Physical and Chemical Properties
1-Bromo-2-methylcyclopentane is a cyclic alkyl halide with the chemical formula C₆H₁₁Br.[1][2] Its structure, featuring a bromine atom and a methyl group on a five-membered ring, gives rise to stereoisomerism and a range of chemical reactivity. The key physical and chemical identifiers for this compound are summarized below.
Table 1: Physical and Chemical Properties of 1-Bromo-2-methylcyclopentane
| Property | Value | Source |
| Molecular Formula | C₆H₁₁Br | [1][2] |
| Molecular Weight | 163.06 g/mol | [1][2] |
| CAS Number | 31201-11-3 | [1][3] |
| Appearance | Liquid (at room temperature) | Assumed based on similar compounds |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water, soluble in organic solvents. | [4] |
| XLogP3 | 2.7 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹³C NMR: A spectrum for cis-1-bromo-2-methyl-cyclopentane is available, indicating the presence of distinct carbon environments within the molecule.[5]
-
¹H NMR: Detailed experimental data including chemical shifts and coupling constants for 1-bromo-2-methylcyclopentane are not explicitly available in the searched literature. However, for the related compound (bromomethyl)cyclopentane, a ¹H NMR spectrum is accessible.[6]
Mass Spectrometry (MS):
-
A mass spectrum for the constitutional isomer, 1-bromo-2,2-dimethylcyclopentane, is available and can provide insights into potential fragmentation patterns.[7] The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio will result in characteristic M and M+2 isotope peaks for bromine-containing fragments.
Synthesis and Reactivity
1-Bromo-2-methylcyclopentane is a versatile intermediate that can be synthesized and utilized in a variety of organic transformations.
Synthesis of 1-Bromo-2-methylcyclopentane
A common and stereospecific method for the synthesis of trans-1-bromo-2-methylcyclopentane is from the corresponding alcohol, cis-2-methylcyclopentanol (B1360979). This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, resulting in an inversion of stereochemistry at the reaction center.
Experimental Protocol: Synthesis of trans-1-Bromo-2-methylcyclopentane from cis-2-Methylcyclopentanol
-
Reagents: cis-2-methylcyclopentanol, phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), pyridine.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-2-methylcyclopentanol in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (or thionyl bromide) to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the trans-1-bromo-2-methylcyclopentane by fractional distillation.
-
Logical Workflow for Synthesis:
Chemical Reactivity
1-Bromo-2-methylcyclopentane undergoes typical reactions of secondary alkyl halides, primarily nucleophilic substitution and elimination reactions. The outcome of these reactions is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction conditions.[2]
3.2.1. Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
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Sₙ2 Mechanism: With strong, sterically unhindered nucleophiles in polar aprotic solvents, 1-bromo-2-methylcyclopentane will likely undergo an Sₙ2 reaction. This is a single-step, concerted mechanism that results in the inversion of stereochemistry at the carbon center bearing the bromine atom.
-
Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, an Sₙ1 mechanism may be favored. This two-step process involves the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral.
3.2.2. Elimination Reactions (E1 and E2)
Elimination reactions of 1-bromo-2-methylcyclopentane lead to the formation of alkenes.
-
E2 Mechanism: This is a concerted, one-step reaction that is favored by strong, bulky bases. The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene as the major product. However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted (Hofmann) product due to steric hindrance.[8][9] For the E2 mechanism to occur, the hydrogen to be removed and the bromine leaving group must be in an anti-periplanar conformation.[9][10]
-
E1 Mechanism: The E1 reaction is a two-step process that proceeds through the same carbocation intermediate as the Sₙ1 reaction. It is favored by weak bases and polar protic solvents. The E1 reaction generally follows Zaitsev's rule to produce the more substituted alkene.
Safety and Handling
1-Bromo-2-methylcyclopentane is classified as a flammable liquid and an irritant.[1] Appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly closed.
For detailed safety information, refer to the Safety Data Sheet (SDS) for 1-bromo-2-methylcyclopentane or a closely related compound.[11][12]
Conclusion
1-Bromo-2-methylcyclopentane is a valuable building block in organic synthesis, offering a gateway to a variety of functionalized cyclopentane (B165970) derivatives through nucleophilic substitution and elimination reactions. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is essential for its effective utilization in research and development. This technical guide provides a foundational understanding of this compound, though further experimental data is required for a complete characterization.
References
- 1. 1-Bromo-2-methylcyclopentane | C6H11Br | CID 12768468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2-methylcyclopentane|C6H11Br|CAS 31201-11-3 [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. (Bromomethyl)cyclopentane(3814-30-0) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Khan Academy [khanacademy.org]
- 8. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
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- 12. echemi.com [echemi.com]
